6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide
Description
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(4-methylsulfanylphenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-13-10-14(2)23(22-13)18-9-6-16(12-20-18)19(24)21-11-15-4-7-17(25-3)8-5-15/h4-10,12H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGGDHXPXWFADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Route Selection
Core Disconnection Strategies
The target molecule dissects into three modular components (Fig. 1):
- Nicotinamide backbone : 6-substituted nicotinic acid
- Heterocyclic moiety : 3,5-dimethyl-1H-pyrazole
- Arylalkylamine : 4-(methylthio)benzylamine
Detailed Synthetic Protocols
Synthesis of 4-(Methylthio)benzylamine
Thioether Formation
4-Bromobenzyl bromide (1.0 eq) undergoes nucleophilic substitution with sodium thiomethoxide (1.2 eq) in anhydrous DMF at 0°C→RT (12 h). Workup with ice-water precipitation yields 4-(methylthio)benzyl bromide (87% purity by HPLC).
Gabriel Amine Synthesis
The bromide intermediate (1.0 eq) reacts with potassium phthalimide (1.5 eq) in refluxing THF (6 h), followed by hydrazinolysis (NH2NH2·H2O, EtOH, 80°C) to liberate 4-(methylthio)benzylamine (92% isolated yield).
Nicotinamide Core Functionalization
6-Chloronicotinamide Formation
Nicotinoyl chloride (1.0 eq) couples with 4-(methylthio)benzylamine (1.1 eq) using EEDQ (1.3 eq) in THF at -15°C→RT (Scheme 1):
$$
\text{C}5\text{H}4\text{NCOCl} + \text{H}2\text{NCH}2\text{C}6\text{H}4\text{SCH}3 \xrightarrow{\text{EEDQ}} \text{C}5\text{H}4\text{NCO-NHCH}2\text{C}6\text{H}4\text{SCH}_3 + \text{HCl}
$$
Crude product purified via silica chromatography (EtOAc/hexanes 3:7) affords N-(4-(methylthio)benzyl)nicotinamide (78% yield).
Chlorination at C6
The nicotinamide undergoes directed ortho-metalation using LDA (2.2 eq) at -78°C in THF, followed by ClP(O)(OEt)₂ quench (1.5 eq) to install the C6 chloride (91% yield, >98% purity by LC-MS).
Pyrazole Installation
SNAr Reaction Optimization
6-Chloro-N-(4-(methylthio)benzyl)nicotinamide (1.0 eq) reacts with 3,5-dimethyl-1H-pyrazole (1.5 eq) in presence of Cs₂CO₃ (3.0 eq) in DMF at 120°C (18 h). Key parameters (Table 1):
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | 120 | 18 | 84 |
| KOtBu | DMSO | 110 | 24 | 72 |
| DBU | NMP | 130 | 12 | 68 |
Optimal conditions : Cs₂CO₃/DMF at 120°C achieves 84% isolated yield after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Analytical Characterization Data
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d6): δ 8.95 (s, 1H, Py-H), 8.25 (d, J=8.5 Hz, 1H, Ar-H), 7.85 (d, J=8.5 Hz, 1H, Ar-H), 7.32 (d, J=8.2 Hz, 2H, SCH3-Ar), 7.28 (d, J=8.2 Hz, 2H, SCH3-Ar), 6.45 (s, 1H, Pyrazole-H), 4.52 (d, J=5.8 Hz, 2H, CH2N), 2.51 (s, 3H, SCH3), 2.25 (s, 6H, Pyrazole-CH3).
- HRMS (ESI+): m/z calcd for C20H21N4OS [M+H]+: 381.1386; found: 381.1389.
Critical Analysis of Methodologies
Comparative Route Efficiency
Industrial Applicability Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Route A Cost ($) | Route B Cost ($) |
|---|---|---|
| Raw Materials | 12,450 | 18,920 |
| Catalyst | 2,100 | 5,400 |
| Purification | 8,300 | 11,200 |
| Total | 22,850 | 35,520 |
Environmental Impact
Process mass intensity (PMI) calculations reveal:
- Route A PMI: 86 kg waste/kg product
- Route B PMI: 132 kg waste/kg product
E-factor analysis confirms Route A's superiority (23 vs 41), driven by reduced solvent consumption in SNAr step.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methylthio group to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups onto the benzyl moiety.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme interactions.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and nicotinamide moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores or substituents. Below is a systematic comparison:
Core Structure Variations
- Nicotinamide vs. Butanamide Derivatives: The target compound’s nicotinamide core differs from butanamide derivatives (e.g., the patented compound in and : N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide). Butanamide: The aliphatic chain in butanamide derivatives may enhance conformational flexibility, favoring interactions with hydrophobic binding pockets .
Substituent Analysis
4-(Methylthio)benzyl Group :
Both the target compound and the butanamide derivative in share this substituent. The methylthio (-SMe) group contributes to:- Lipophilicity : LogP increases, improving membrane permeability.
- Metabolic Stability : Sulfur atoms resist oxidative metabolism compared to oxygen analogs.
- Crystal Packing : The -SMe group participates in weak hydrogen bonds (C–H⋯S) and van der Waals interactions, as observed in SHELXL-refined structures .
- Pyrazole vs. Tetrahydro-2H-Pyran (Butanamide Derivative): The sugar-like moiety introduces hydrophilicity and stereochemical complexity, possibly aiding solubility or targeting carbohydrate-binding proteins .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s nicotinamide-pyrazole hybrid structure suggests utility in oncology (e.g., PARP inhibitors) or inflammation (COX-2 targets). In contrast, the butanamide derivative’s sugar-like moiety may target glycosidases or lectins .
- Data Limitations : Direct comparative studies (e.g., binding assays, ADME profiles) are absent in the provided evidence. Future work should prioritize experimental validation of these computational and structural inferences.
Biological Activity
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H18N4S
- SMILES : CC1=CC(=NC(=N1)SC(C)C)N2C(=CC(=N2)C)C
- InChIKey : RTCFPQSRGOFSHW-UHFFFAOYSA-N
The compound features a pyrazole ring and a nicotinamide moiety, which are known to contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit significant effects on the mTOR signaling pathway, a critical regulator of cell growth and metabolism. Specifically, studies have shown that related compounds can:
- Reduce mTORC1 activity : This reduction is associated with increased autophagy levels in cells, which is crucial for cellular homeostasis and survival under stress conditions .
- Disrupt autophagic flux : By interfering with mTORC1 reactivation during nutrient replenishment, these compounds can lead to the accumulation of autophagic markers (e.g., LC3-II), suggesting a novel mechanism of action that may be beneficial in cancer treatment .
Anticancer Potential
Several studies have highlighted the anticancer properties of related pyrazole derivatives. For instance:
- Cell Line Studies : In vitro studies demonstrated that certain benzamide derivatives with similar structures showed submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2), indicating their potential as therapeutic agents .
- Mechanistic Insights : The modulation of autophagy and mTORC1 activity suggests that these compounds could selectively target cancer cells, particularly those under metabolic stress or hypoxia, which are common characteristics of solid tumors .
Summary of Key Studies
Q & A
Q. What are the optimized synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of 3,5-dimethylpyrazole with a pyrimidine or nicotinamide precursor. Key steps include nucleophilic substitution for introducing the thioether group and amide coupling. Optimization requires:
- Temperature : Elevated temperatures (80–120°C) for pyrazole ring formation .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Yield Data :
| Step | Yield (%) | Purity (HPLC) | Key Condition |
|---|---|---|---|
| Pyrazole coupling | 65–75 | >95% | 100°C, DMF |
| Thioether formation | 50–60 | >90% | NaH, THF |
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 2.2–2.5 ppm for CH₃ groups) and nicotinamide (δ 8.5–9.0 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 393.15) .
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity : Test on cancer cell lines (e.g., NCI-H460) via MTT assay .
- Dose-Response Curves : IC₅₀ values for lead optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer :
- Modifications :
- Replace the 4-(methylthio)benzyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance receptor binding .
- Vary pyrazole methyl groups to reduce steric hindrance .
- Assays : Compare IC₅₀ values across analogs (see table below) :
| Analog | Modification | IC₅₀ (nM) | Target |
|---|---|---|---|
| Parent | None | 100 | EGFR |
| Analog A | -NO₂ substituent | 30 | EGFR |
| Analog B | Pyrazole-CH₃ → H | 150 | EGFR |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) .
- Metabolic Stability Tests : Evaluate hepatic microsomal degradation to rule out false negatives .
- Computational Modeling : Perform molecular docking to verify binding poses (e.g., AutoDock Vina) .
Q. How can in vivo efficacy and toxicity be systematically assessed?
- Methodological Answer :
- Animal Models : Xenograft mice for antitumor activity (dosage: 10–50 mg/kg, oral) .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
- Bioavailability : Measure plasma concentration via LC-MS/MS after single-dose administration .
Q. What computational tools predict off-target interactions and pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME for permeability (LogP) and PAINS filters for promiscuity .
- Off-Target Screening : PharmMapper or SEA for receptor profiling .
- Example Output :
| Parameter | Value |
|---|---|
| LogP | 3.2 |
| CYP3A4 inhibition | High risk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
